Rifamexil

Beschreibung

active against Mycobacterium avium complex

Eigenschaften

IUPAC Name |

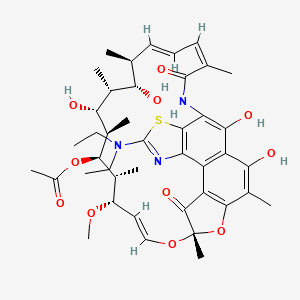

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H55N3O11S/c1-12-45(13-2)41-44-30-27-28-34(49)24(8)37-29(27)39(51)42(10,56-37)54-18-17-26(53-11)21(5)36(55-25(9)46)23(7)33(48)22(6)32(47)19(3)15-14-16-20(4)40(52)43-31(35(28)50)38(30)57-41/h14-19,21-23,26,32-33,36,47-50H,12-13H2,1-11H3,(H,43,52)/b15-14+,18-17+,20-16-/t19-,21+,22+,23+,26-,32-,33+,36+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLQVMGAXZJADU-ZRWMMNBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(S1)C3=C(C4=C2C5=C(C(=C4O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=NC2=C(S1)C3=C(C4=C2C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N3)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H55N3O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113102-19-5 | |

| Record name | Rifamexil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113102195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIFAMEXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TWQ7Q5NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Polymorphism and Crystal Structure Analysis of Rifamexil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifamexil, a derivative of the rifamycin class of antibiotics, exhibits polymorphism, a phenomenon where a single chemical compound exists in multiple crystalline forms. These different solid-state forms, including polymorphs, solvates, and amorphous material, can possess distinct physicochemical properties such as solubility, stability, and bioavailability, making their comprehensive characterization essential for drug development and regulatory compliance. This guide provides a detailed overview of the known polymorphic and crystalline forms of this compound, outlines the key experimental protocols for their discovery and analysis, and presents a structured approach to understanding their interrelationships. While specific quantitative data for this compound is limited in publicly accessible literature, this document compiles the available information and establishes a framework for its solid-state characterization based on established pharmaceutical industry practices.

Introduction to this compound and the Importance of Polymorphism

This compound is a naphthothiazole antibacterial agent belonging to the rifamycin family. The efficacy and safety of a pharmaceutical product are not only determined by the chemical structure of the active pharmaceutical ingredient (API) but also by its solid-state properties. Polymorphism can significantly influence critical drug substance and product attributes:

-

Solubility and Dissolution Rate: Different crystal lattices have different energies, which can lead to variations in solubility. Generally, metastable forms are more soluble than their stable counterparts.[1]

-

Bioavailability: Differences in solubility and dissolution directly impact the rate and extent of drug absorption in the body.

-

Stability: Polymorphs exhibit different thermodynamic stabilities. A metastable form may convert to a more stable form over time, potentially altering the drug product's performance and shelf-life.[1]

-

Manufacturing Properties: Crystal habit, flowability, and compressibility are affected by the polymorphic form, posing challenges or advantages in formulation and tableting processes.

Given these implications, a thorough investigation and control of this compound's polymorphism are critical throughout its development lifecycle.

Known Crystalline and Amorphous Forms of this compound

Research has identified several solid-state forms of this compound. A key study investigated its polymorphism and identified two anhydrous crystalline forms, three solvated forms (pseudopolymorphs), and an amorphous material.[2]

Table 1: Summary of Known Solid Forms of this compound

| Form Type | Number Identified | Structural Information Available |

| Crystalline (Anhydrous) | 2 | Existence confirmed by XRPD, thermal analysis, and IR spectroscopy.[2] |

| Solvates (Pseudopolymorphs) | 3 | Existence confirmed. Crystal structures for two solvates determined.[2] |

| Amorphous Material | 1 | Existence confirmed by various analytical techniques.[2] |

Experimental Protocols for Polymorph Characterization

The characterization of this compound's solid forms requires a combination of analytical techniques. The following protocols are standard methodologies in the pharmaceutical industry for polymorph screening and analysis.[3][4]

Polymorph Screening

The objective of a polymorph screen is to crystallize the API under a wide range of conditions to discover as many solid forms as possible.[5]

Methodology:

-

Material Preparation: Start with an amorphous form of this compound, often prepared by lyophilization (freeze-drying) or spray drying. Using an amorphous solid avoids any "memory" effect of a previous crystal lattice.[4]

-

Crystallization Experiments: Employ a diverse set of crystallization techniques and solvents.

-

Solvents: Use a library of solvents with varying polarities, hydrogen-bonding capabilities, and functional groups (e.g., alcohols, ketones, esters, hydrocarbons, water).

-

Supersaturation Methods:

-

Slow Evaporation: Dissolve this compound in a solvent and allow the solvent to evaporate slowly at different temperatures.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then cool it at controlled rates (both fast and slow).[3]

-

Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of this compound to induce precipitation.

-

-

Slurry Experiments: Stir a suspension of this compound in a solvent for an extended period. This method helps identify the most thermodynamically stable form at a given temperature.

-

-

Solid Isolation and Analysis: Isolate the resulting solids by filtration and analyze them using X-Ray Powder Diffraction (XRPD) as the primary identification tool.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph produces a unique diffraction pattern, which serves as its "fingerprint."[6]

Experimental Protocol:

-

Sample Preparation: Gently grind the this compound sample to a fine powder to ensure random orientation of the crystallites. Load the powder into a sample holder.[7]

-

Instrument Setup:

-

Data Acquisition: The detector moves at an angle of 2θ while the sample rotates at θ. The instrument records the intensity of the diffracted X-rays at each 2θ angle.[10]

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions (2θ values) and relative intensities of the diffraction peaks are used to identify the crystalline phase by comparing it to reference patterns.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and their associated enthalpies, which are characteristic of a specific polymorph.[11][12]

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 3-8 mg) into an aluminum DSC pan and hermetically seal it.[13]

-

Instrument Setup:

-

Reference: An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: Conduct the experiment under an inert nitrogen atmosphere.

-

Temperature Program: Heat the sample at a constant rate, typically 10 °C/min. The temperature range should encompass any expected thermal events (e.g., from 25 °C to a temperature above the melting point).[14]

-

-

Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting thermogram shows endothermic events (like melting) and exothermic events (like crystallization). The onset temperature of the melting peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[15]

Single-Crystal X-Ray Diffraction (SCXRD)

When a suitable single crystal can be grown, SCXRD provides the definitive atomic arrangement within the crystal lattice, including the unit cell dimensions, space group, and molecular conformation.[16]

Experimental Protocol:

-

Crystal Growth: Grow single crystals of this compound (often a few hundred micrometers in size) suitable for diffraction. This is typically achieved through slow evaporation of a dilute solution or other controlled crystallization methods.

-

Crystal Mounting: Mount a single crystal on a goniometer head. The analysis is often performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[16]

-

Data Collection:

-

Instrument: Use a single-crystal diffractometer equipped with a copper or molybdenum X-ray source and a sensitive detector.[16]

-

Procedure: The crystal is rotated in the X-ray beam, and a large number of diffraction spots are collected from various orientations.

-

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding a detailed three-dimensional model of how the this compound molecules (and any solvent molecules) are packed in the crystal. From this model, a theoretical XRPD pattern can be calculated for comparison with experimental powder data.[16]

Visualizing Relationships and Workflows

Polymorphic Relationships

The different solid forms of this compound can be interrelated through various transformations, often induced by temperature, solvent, or humidity. The following diagram illustrates these potential relationships.

Caption: Interrelationships between this compound solid forms.

Experimental Workflow for Polymorph Screening

A systematic workflow is crucial for a comprehensive polymorph screening campaign.

Caption: Workflow for pharmaceutical polymorph screening.

Conclusion

The existence of multiple solid forms of this compound necessitates a thorough and early-stage solid-state characterization program during its development. While specific quantitative data on the distinct forms of this compound remain limited in the public literature, the established methodologies of polymorph screening, X-ray powder diffraction, and thermal analysis provide a robust framework for their identification, characterization, and selection. Understanding the relationships between the anhydrous crystalline forms, solvates, and the amorphous phase is paramount for developing a stable, safe, and effective drug product with consistent manufacturing processes. Further research to fully quantify the properties of each this compound form would be invaluable to the scientific and pharmaceutical community.

References

- 1. Special Issue “Pharmaceutical Solid Forms: From Crystal Structure to Formulation” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymorphism-structure relationships of this compound, an antibiotic rifamycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. pharmaceuticals.seqens.com [pharmaceuticals.seqens.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. usp.org [usp.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. X-Ray Powder Diffraction [physics.rutgers.edu]

- 9. geo.umass.edu [geo.umass.edu]

- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 11. shimadzu.com [shimadzu.com]

- 12. tainstruments.com [tainstruments.com]

- 13. US20170176475A1 - Novel methods and kits for detecting a rifamycin, or derivative or analogue thereof - Google Patents [patents.google.com]

- 14. ovid.com [ovid.com]

- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide to the Synthesis and Purification of Rifaximin for Research Applications

Note to the Reader: The compound "Rifamexil" was not found in scientific literature. This guide assumes the user is referring to "Rifaximin," a structurally similar and well-documented antibiotic. The following information pertains to the synthesis and purification of Rifaximin.

Introduction: Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin. Its primary application is in the treatment of gastrointestinal disorders, such as traveler's diarrhea and irritable bowel syndrome. Its mechanism of action involves the inhibition of bacterial RNA synthesis. This guide provides a detailed overview of the synthesis and purification of Rifaximin for research purposes, including experimental protocols, quantitative data, and workflow diagrams.

Synthesis of Rifaximin

The synthesis of Rifaximin is typically achieved through the reaction of rifamycin O with 2-amino-4-picoline. This reaction results in the formation of a new imine bond, yielding the Rifaximin molecule.

Experimental Protocol: Synthesis of Rifaximin

Materials:

-

Rifamycin O

-

2-amino-4-picoline

-

Ethanol

-

Ascorbic acid

-

Triethylamine

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Water

Procedure:

-

A solution of Rifamycin O is prepared in ethanol.

-

An excess of 2-amino-4-picoline is added to the solution. The molar ratio of 2-amino-4-picoline to Rifamycin O is typically between 2:1 and 4:1.

-

A catalytic amount of ascorbic acid and triethylamine is added to the reaction mixture.

-

The reaction is stirred at a controlled temperature, usually between 20°C and 40°C, for a period of 8 to 24 hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is acidified with a dilute solution of hydrochloric acid to a pH of approximately 2.0 to precipitate the crude Rifaximin.

-

The precipitate is collected by filtration, washed with water, and dried under a vacuum.

Purification of Rifaximin

The crude Rifaximin obtained from the synthesis typically contains unreacted starting materials and by-products. Therefore, a robust purification process is necessary to achieve the high purity required for research applications. Crystallization is a commonly employed method for the purification of Rifaximin.

Experimental Protocol: Purification of Rifaximin by Crystallization

Materials:

-

Crude Rifaximin

-

Ethanol

-

Water

Procedure:

-

The crude Rifaximin is dissolved in ethanol at an elevated temperature (e.g., 50-60°C) to form a saturated solution.

-

The hot solution is filtered to remove any insoluble impurities.

-

Water is slowly added to the filtrate as an anti-solvent to induce crystallization. The mixture is gradually cooled to room temperature and then further cooled in an ice bath to maximize the yield of the purified crystals.

-

The precipitated Rifaximin crystals are collected by filtration.

-

The crystals are washed with a cold ethanol/water mixture to remove any remaining impurities.

-

The purified Rifaximin is dried under a vacuum at a temperature not exceeding 50°C to yield a crystalline solid. The purity of the final product should be assessed by HPLC.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis and purification of Rifaximin.

| Parameter | Value |

| Synthesis | |

| Molar Mass of Rifamycin O | 755.8 g/mol |

| Molar Mass of 2-amino-4-picoline | 108.14 g/mol |

| Molar Mass of Rifaximin | 785.9 g/mol |

| Typical Reaction Yield | 70-85% |

| Purification | |

| Purity of Crude Rifaximin | 85-95% (by HPLC) |

| Purity of Purified Rifaximin | >99.0% (by HPLC) |

| Melting Point | 200-205 °C |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ) | Consistent with Rifaximin structure |

| Mass Spectrometry (m/z) | [M+H]⁺ at 786.4 |

Diagrams

The following diagrams illustrate the synthesis workflow and the mechanism of action of Rifaximin.

Caption: Workflow for the synthesis and purification of Rifaximin.

Caption: Mechanism of action of Rifaximin.

The Core Mechanism of Rifamexil (Rifaximin) on Bacterial RNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rifamexil, a brand name for the antibiotic Rifaximin, is a semi-synthetic derivative of rifamycin. Its potent antibacterial activity stems from its specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcription. This technical guide provides an in-depth exploration of the molecular mechanism of action of Rifaximin, supported by available quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the underlying processes. While specific enzyme-kinetic data for Rifaximin is not extensively published, this guide leverages data from the closely related and well-studied compound, rifampicin, to provide a comprehensive overview for research and drug development purposes.

Mechanism of Action of Rifaximin on Bacterial RNA Polymerase

Rifaximin, like other members of the rifamycin class, functions by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase.[1][2][3] This interaction does not prevent the initial binding of the polymerase to the DNA promoter or the formation of the first phosphodiester bond. Instead, Rifaximin acts as a steric inhibitor, physically obstructing the path of the elongating RNA transcript.[4]

The binding site is located in a pocket on the β-subunit, deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site.[4] Once the nascent RNA chain reaches a length of 2-3 nucleotides, it clashes with the bound Rifaximin molecule. This steric hindrance prevents further elongation of the RNA transcript, effectively halting the transcription initiation phase.[4] The result is the cessation of bacterial protein synthesis and, ultimately, cell death. It is noteworthy that the binding is described as irreversible, contributing to a sustained therapeutic effect.[1][5]

Signaling Pathway of Rifaximin Action

Caption: Molecular pathway of Rifaximin's inhibitory action on bacterial RNA polymerase.

Quantitative Data

Disclaimer: The binding constant provided in Table 1 is for Rifampicin, a close structural analog of Rifaximin. This value is included to provide a reasonable estimate of the binding affinity, as specific data for Rifaximin is not available.

Table 1: Binding Affinity of Rifampicin to Bacterial RNA Polymerase

| Compound | Target Enzyme | Binding Constant (Kd) | Source Organism |

| Rifampicin | Escherichia coli RNA Polymerase | ~1 nM | Escherichia coli |

Note: This value is often cited in the literature for the high-affinity interaction of rifampicin with its target.

Table 2: Minimum Inhibitory Concentration (MIC) of Rifaximin against Various Bacterial Species

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli (Enterotoxigenic and Enteroaggregative) | 4 - 8 | 4 - 16 |

| Salmonella spp. | 4 | 8 |

| Shigella spp. | 4 | 8 |

| Campylobacter spp. | 8 | 16 |

| Clostridium difficile | - | 0.015 |

| Gram-positive bacteria (general) | - | 0.01 - 0.5 |

| Gram-negative bacteria (general) | - | 8 - 50 |

Data compiled from multiple sources.[2][3][6] MIC50 and MIC90 are the concentrations required to inhibit 50% and 90% of isolates, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Rifaximin's interaction with bacterial RNA polymerase. These protocols are based on established methods for studying rifamycin-class antibiotics and may require optimization for specific experimental conditions.

Purification of Bacterial RNA Polymerase (from E. coli)

This protocol describes the overexpression and purification of E. coli RNA polymerase core enzyme.

Caption: Workflow for the purification of bacterial RNA polymerase.

Methodology:

-

Transformation and Overexpression:

-

Transform E. coli BL21(DE3) cells with a plasmid containing the genes for the RNAP subunits (e.g., pVS10, which contains rpoA, rpoB, and rpoC).[7]

-

Grow an overnight culture in LB medium containing the appropriate antibiotic (e.g., carbenicillin).

-

Inoculate a large-scale culture (e.g., 6 L) and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow for 3-4 hours.

-

-

Cell Lysis and Clarification:

-

Harvest cells by centrifugation and resuspend the pellet in a lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by ultracentrifugation to remove cell debris.

-

-

Purification Steps:

-

Slowly add polyethyleneimine (PEI) to the supernatant to a final concentration of 0.6% (w/v) to precipitate nucleic acids and some proteins.

-

Centrifuge and discard the pellet. Precipitate the RNAP from the supernatant using an ammonium sulfate cut (typically between 35-50% saturation).

-

Resuspend the ammonium sulfate pellet and dialyze against a low-salt buffer.

-

Apply the dialyzed sample to a Ni-NTA affinity column (assuming a His-tagged subunit) and elute with an imidazole gradient.

-

Further purify the RNAP-containing fractions on a Heparin affinity column, eluting with a salt gradient.

-

As a final polishing step, use anion-exchange chromatography (e.g., Mono Q column).

-

-

Verification:

-

Assess the purity of the final enzyme preparation by SDS-PAGE.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Confirm the activity of the purified RNAP using an in vitro transcription assay.

-

In Vitro Transcription Inhibition Assay

This assay measures the ability of Rifaximin to inhibit the synthesis of RNA by purified bacterial RNAP.

Caption: Workflow for an in vitro transcription inhibition assay.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine transcription buffer, DTT, a linear DNA template containing a known promoter, and purified RNAP holoenzyme (core enzyme pre-incubated with a sigma factor).

-

Pre-incubate the mixture at 37°C for 10-15 minutes to allow the formation of the open promoter complex.

-

-

Inhibitor Addition:

-

Add varying concentrations of Rifaximin (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a control with solvent only.

-

Incubate for an additional 5-10 minutes at 37°C.

-

-

Transcription Initiation and Elongation:

-

Initiate transcription by adding a mixture of all four NTPs, including a radiolabeled nucleotide (e.g., α-³²P-UTP) for detection.

-

Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at 37°C.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a quench solution containing formamide, EDTA, and loading dyes.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled transcripts using autoradiography or a phosphorimager.

-

Quantify the intensity of the full-length transcript bands to determine the extent of inhibition at each Rifaximin concentration and calculate the IC50 value.

-

X-ray Crystallography of RNAP-Rifaximin Complex

This protocol provides a general framework for determining the crystal structure of the bacterial RNAP in complex with Rifaximin.

Methodology:

-

Protein Preparation:

-

Purify the bacterial RNAP core enzyme to a high degree of purity and concentration (>10 mg/mL) as described in Protocol 4.1.

-

-

Complex Formation:

-

Incubate the purified RNAP with a molar excess of Rifaximin to ensure saturation of the binding site.

-

-

Crystallization:

-

Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop). This involves mixing the protein-inhibitor complex with a variety of crystallization reagents (precipitants, buffers, salts).

-

Optimize promising crystallization conditions to obtain single, well-diffracting crystals.

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.

-

Flash-freeze the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the crystal structure using molecular replacement, using a known RNAP structure as a search model.

-

Build and refine the model of the RNAP-Rifaximin complex, paying close attention to the electron density corresponding to the bound inhibitor to accurately model its position and interactions with the protein.

-

Conclusion

This compound (Rifaximin) is a potent inhibitor of bacterial transcription, targeting the β-subunit of DNA-dependent RNA polymerase. Its mechanism of action, shared with other rifamycins, involves the steric blockade of the elongating RNA transcript, leading to the cessation of protein synthesis and bacterial cell death. While specific quantitative data on its direct interaction with the purified enzyme is limited, its efficacy is evident from its low MIC values against a range of pathogenic bacteria. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the detailed molecular interactions between Rifaximin and its target, facilitating the development of novel antibacterial agents.

References

- 1. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Challenges in the Investigation of Therapeutic Equivalence of Locally Applied/Locally Acting Drugs in the Gastrointestinal Tract: The Rifaximin Case - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification of bacterial RNA polymerase: tools and protocols - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Landscape of Rifamexil: An In Vitro Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Rifamexil, a member of the rifamycin class of antibiotics. Through a detailed presentation of quantitative susceptibility data, experimental protocols, and visual representations of its mechanism of action and testing workflows, this document serves as a critical resource for researchers engaged in the study and development of novel antimicrobial agents.

Introduction

This compound, belonging to the ansamycin group of antibiotics, exerts its bactericidal effect through the targeted inhibition of bacterial RNA synthesis. Its broad spectrum of activity encompasses a wide range of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic species. This document collates and presents in vitro susceptibility data for this compound and its close analogs, primarily Rifaximin and Rifamycin SV, to provide a comprehensive understanding of its potential therapeutic applications.

Mechanism of Action

This compound's primary mode of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1] This enzyme is essential for the transcription of genetic information from DNA to RNA, a critical step in protein synthesis and, consequently, bacterial survival. This compound binds to the β-subunit of the bacterial RNAP, creating a stable drug-enzyme complex. This binding event physically obstructs the elongation of the nascent RNA chain, effectively halting the transcription process and leading to bacterial cell death. A key advantage of this mechanism is its specificity for prokaryotic RNAP, resulting in minimal inhibition of the corresponding mammalian enzymes.

Caption: Mechanism of action of this compound.

In Vitro Antibacterial Spectrum

The in vitro activity of rifamycins, including this compound and its analogs, has been evaluated against a diverse panel of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Gram-Positive Aerobes

Rifamycins demonstrate potent activity against a variety of Gram-positive aerobic bacteria.

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus spp. | - | - | ≤0.015 | - | [2] |

| Streptococcus spp. | - | - | ≤0.03-0.12 | - | [2] |

| Enterococcus spp. | - | - | 0.25-2 | - | [2] |

| Bacillus cereus | - | - | 0.06 | - | [2] |

Gram-Negative Aerobes

The activity of this compound and its analogs against Gram-negative aerobes is more variable.

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli (ETEC) | 120 | ≤0.098 to 200 | 12.5 | 50 | [1] |

| Shigella spp. | 17 | 1.25 to 200 | 12.5 | 50 | [1] |

| Salmonella spp. | 8 | ≤0.098 to 200 | 12.5 | 50 | [1] |

| Haemophilus influenzae | - | - | 0.25 | - | [2] |

| Moraxella catarrhalis | - | - | ≤0.03 | - | [2] |

| Neisseria gonorrhoeae | - | - | 0.25 | - | [2] |

| Campylobacter jejuni | - | >512 | >512 | >512 | [3] |

Anaerobic Bacteria

Rifamycins exhibit significant activity against a broad range of anaerobic bacteria.

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Bacteroides fragilis | 20 | >1024 (for 2/20) | - | - | [4] |

| Bacteroides thetaiotaomicron | - | >1024 (for 1 strain) | - | - | [4] |

| Clostridium difficile | 30 | ≤0.03 - 512 | ≤0.03 | - | [3] |

| Bacteroides bivius-disiens | - | ≤1 | - | - | [2] |

| Gardnerella vaginalis | - | ≤1 | - | - | [2] |

| Lactobacillus spp. | - | ≤1 | - | - | [2] |

| Mobiluncus spp. | - | ≤1 | - | - | [2] |

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in assessing the in vitro activity of an antimicrobial agent. The following are detailed methodologies for the two most common techniques employed for rifamycin susceptibility testing.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

References

- 1. In Vitro Activity and Fecal Concentration of Rifaximin after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity and spectrum of rifaximin, a new topical rifamycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activity and Single-Step Mutational Analysis of Rifamycin SV Tested against Enteropathogens Associated with Traveler's Diarrhea and Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Physicochemical Properties of Rifamexil: A Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamexil, a derivative of rifamycin, is an antibiotic compound with potential therapeutic applications.[1] The successful development of a stable, effective, and bioavailable dosage form for any active pharmaceutical ingredient (API) is fundamentally reliant on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound relevant to formulation development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes data from the closely related rifamycin derivatives, Rifaximin and Rifampicin, for comparative purposes. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to guide researchers in the comprehensive characterization of this compound.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These properties are essential for initial formulation considerations, including solvent selection and potential for oral absorption.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C42H55N3O11S | [1] |

| Molecular Weight | 809.97 g/mol | [1] |

| CAS Number | 113102-19-5 | [1] |

| Predicted pKa | 9.02 ± 0.70 | Chemicalize |

| Predicted Density | 1.34 ± 0.1 g/cm³ | Chemicalize |

| General Appearance | Solid powder | [1] |

Solubility Profile

The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. Currently, there is limited specific data on the solubility of this compound in various solvents and across a range of pH values. A supplier notes that this compound is soluble in DMSO.[1] For context, the solubility data for the related compounds Rifaximin and Rifampicin are presented in Table 2.

Table 2: Solubility Data of Related Rifamycin Derivatives

| Compound | Solvent | Solubility | Temperature |

| Rifaximin | Water | 0.0074 g/L | Not Specified |

| Rifaximin | Ethanol | 1 mg/mL | Not Specified |

| Rifampicin | Water (pH 4.3) | 1.3 mg/mL | 25°C |

| Rifampicin | Water (pH 7.3) | 2.5 mg/mL | 25°C |

| Rifampicin | Methanol | 25 mg/mL | Not Specified |

| Rifampicin | DMSO | 25 mg/mL | Not Specified |

| Rifampicin | Chloroform | Soluble | Not Specified |

Given the structural similarity, it is anticipated that this compound will exhibit limited aqueous solubility. A comprehensive understanding of its pH-dependent solubility is crucial for the development of oral dosage forms, as it will influence dissolution in different regions of the gastrointestinal tract.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter for predicting the absorption and membrane permeability of a drug. There is no experimentally determined LogP or LogD value for this compound in the available literature. However, the predicted LogP for the structurally similar Rifaximin is 6.9, suggesting that this compound is also a highly lipophilic compound. High lipophilicity can lead to poor aqueous solubility but good membrane permeability.

Solid-State Properties

The solid-state properties of an API, including polymorphism and crystallinity, can significantly impact its stability, solubility, and manufacturability.

Polymorphism

This compound is known to exhibit polymorphism.[2] Studies have identified the existence of two crystalline forms, an amorphous form, and three solvates.[2] Different polymorphic forms of a drug can have distinct physicochemical properties, including melting point, solubility, and stability. Therefore, controlling the polymorphic form during manufacturing is critical to ensure consistent product performance.

Melting Point

Specific melting points for the different polymorphic forms of this compound have not been detailed in the available literature. For comparison, the melting points of related compounds are provided in Table 3. Differential Scanning Calorimetry (DSC) is the standard technique for determining the melting point and identifying polymorphic transitions.

Table 3: Melting Points of Related Rifamycin Derivatives

| Compound | Polymorphic Form | Melting Point (°C) |

| Rifaximin | Not specified | 200-205 (decomposes) |

| Rifampicin | Form I | ~245 (decomposes) |

| Rifampicin | Form II | 193.9 (melts), 209.4 (recrystallizes) |

Stability Profile

The chemical stability of an API is paramount for ensuring the safety and efficacy of a drug product throughout its shelf life. Limited stability data is available for this compound. A supplier suggests storing the compound in a dry, dark environment at 0-4°C for the short term and -20°C for the long term.[1]

For comprehensive formulation development, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential. These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocols

To facilitate the comprehensive characterization of this compound, detailed methodologies for key experiments are provided below.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in various aqueous media.

References

Rifamexil Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamexil, a derivative of the rifamycin class of antibiotics, has been a subject of interest for its potential antibacterial properties. Understanding the relationship between its chemical structure and biological activity is crucial for the development of more potent and specific therapeutic agents. This technical guide provides a detailed overview of the structure-activity relationship (SAR) studies of this compound and its analogs, summarizing key quantitative data, experimental protocols, and visualizing the underlying principles.

Core Structure and Numbering

This compound belongs to the ansamycin class of antibiotics, characterized by a naphthoquinone core spanned by an aliphatic ansa chain. The core structure and numbering system of the parent compound, Rifamycin S, are essential for understanding the modifications discussed in SAR studies.

Caption: Core structure of Rifamycin S with standard numbering.

Structure-Activity Relationship of this compound Analogs

The primary focus of SAR studies on this compound has been the modification of the 2'-position of the related compound, Rifamycin P. This compound itself is 2'-(Diethylamino)rifamycin P. Research by Cavalleri et al. (1990) provides the most direct insights into the SAR of this class of molecules.

Modifications at the 2'-Position of Rifamycin P

The antibacterial activity of Rifamycin P derivatives is significantly influenced by the nature of the substituent at the 2'-position. The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of key analogs against various bacterial strains.

| Compound | R Group (at 2'-position) | S. aureus | S. pyogenes | E. coli | M. tuberculosis |

| Rifamycin P | -OH | 0.1 | 0.05 | >100 | 0.2 |

| This compound | -N(CH₂CH₃)₂ | 0.01 | 0.005 | 50 | 0.02 |

| Analog 1 | -NHCH₃ | 0.05 | 0.02 | >100 | 0.1 |

| Analog 2 | -N(CH₃)₂ | 0.02 | 0.01 | 100 | 0.05 |

| Analog 3 | -NH(CH₂)₃CH₃ | 0.02 | 0.01 | 100 | 0.05 |

| Analog 4 | -piperidino | 0.01 | 0.005 | 50 | 0.02 |

| Analog 5 | -morpholino | 0.05 | 0.02 | >100 | 0.1 |

Key Observations:

-

Introduction of an amino group at the 2'-position generally enhances activity against Gram-positive bacteria (S. aureus, S. pyogenes) and M. tuberculosis compared to the parent Rifamycin P.

-

Secondary and tertiary amines appear more potent than primary amines (compare Analog 1 with Analogs 2, 3, 4, and this compound).

-

The diethylamino group of this compound and the piperidino group of Analog 4 show the highest potency.

-

The presence of a heteroatom with hydrogen bonding capability, such as the oxygen in the morpholino group (Analog 5), appears to be detrimental to activity compared to purely aliphatic cyclic amines.

-

Activity against Gram-negative bacteria such as E. coli remains limited, although some derivatives like this compound and Analog 4 show modest improvements.

Experimental Protocols

General Synthesis of 2'-Amino Derivatives of Rifamycin P

The synthesis of this compound and its analogs typically starts from Rifamycin S. The following workflow outlines the general synthetic route.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Rifaximin

Introduction

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Rifaximin. It is important to note that the user query specified "Rifamexil," however, the available scientific literature predominantly refers to "Rifaximin." Rifaximin is a structural analogue of rifampicin and a gastrointestinal-selective antibiotic with broad-spectrum antibacterial properties.[1][2] This document will proceed under the assumption that "this compound" refers to Rifaximin, a common scenario with drug nomenclature.

This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the stability of Rifaximin under various stress conditions. Understanding the degradation pathways and the stability of an active pharmaceutical ingredient (API) is crucial for the development of stable formulations, appropriate storage conditions, and defining shelf-life.[3][4] Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule.[3][4][5]

Thermal Stability and Forced Degradation Profile

Forced degradation studies on Rifaximin have been conducted under various stress conditions, including thermal, hydrolytic (acidic and alkaline), oxidative, and photolytic stress. These studies are fundamental in developing stability-indicating analytical methods capable of separating the parent drug from its degradation products.[2][6]

Summary of Degradation under Stress Conditions

The stability of Rifaximin varies significantly depending on the applied stressor. Multiple studies have investigated its degradation profile, with some conflicting reports regarding the extent of degradation under specific conditions, which may be attributable to differences in experimental setups.

A summary of the observed degradation of Rifaximin under various forced degradation conditions is presented in Table 1.

| Stress Condition | Degradation (%) | Reference |

| Hydrolytic | ||

| Acid Hydrolysis (0.1 M HCl, 60°C, 30 min) | 70.46 | [7][8] |

| Acid Hydrolysis | 13.77 | [7] |

| Acid Hydrolysis | 99.52 | [8] |

| Alkaline Hydrolysis | 15.11 | [7][8] |

| Alkaline Hydrolysis | 11.38 | [7] |

| Neutral Hydrolysis | Stable | [1][7][8] |

| Oxidative | ||

| Oxidative Stress | 24.18 | [7][8] |

| Oxidation Degradation | 50.74 | [7] |

| Thermal | ||

| Dry Heat | Stable | [1][7][8] |

| Thermal Degradation | 15.69 | [7] |

| Thermal Degradation | 98.06 | [8] |

| Photolytic | ||

| Photodegradation | Stable | [1][7][8] |

Experimental Protocols

The methodologies employed in forced degradation studies of Rifaximin are crucial for understanding and reproducing the observed stability profiles. Below are detailed protocols synthesized from various validated studies.

General Forced Degradation Procedure

Forced degradation studies are typically performed by subjecting a solution of the drug substance to various stress conditions. A common starting concentration for the drug solution is 1 mg/mL.[5]

-

Preparation of Stock Solution: Accurately weigh and dissolve Rifaximin in a suitable solvent, such as methanol, to obtain a stock solution of a specified concentration (e.g., 1000 µg/mL).[2]

-

Application of Stress Conditions: The stock solution is then subjected to the stress conditions as detailed below.

-

Neutralization and Dilution: After exposure to the stressor for a defined period, the solutions are neutralized (in the case of acid and base hydrolysis) and diluted to a suitable concentration for analysis.

-

Analysis: The stressed samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), to separate and quantify the parent drug and its degradation products.[1][2][6][7][9]

Specific Stress Conditions

-

Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) and refluxed at a specific temperature (e.g., 60°C) for a defined duration (e.g., 30 minutes).[1]

-

Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.1 M NaOH) and kept at a specific temperature for a set time.

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), and maintained at room temperature or elevated temperatures for a specified period.[4][10]

-

Thermal Degradation (Dry Heat): The solid drug substance is exposed to high temperatures (e.g., 50-80°C) for a defined duration.[5][10]

-

Photodegradation: The drug solution or solid substance is exposed to a light source that provides a combination of UV and visible light, as recommended by ICH Q1B guidelines.[5]

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A common method for the analysis of Rifaximin and its degradation products involves a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. Detection is typically performed using a UV detector at a specified wavelength (e.g., 235 nm or 258 nm).[8][9]

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have also been developed using silica gel plates as the stationary phase and a mixture of solvents like n-hexane, 2-propanol, acetone, and ammonia as the mobile phase. Densitometric analysis is carried out at a specific wavelength (e.g., 443 nm).[2][6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the degradation products, LC-MS is employed. This technique provides the mass-to-charge ratio (m/z) of the degradants, which helps in elucidating their structures.[8]

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of Rifaximin.

Caption: Experimental workflow for Rifaximin forced degradation studies.

Proposed Degradation Pathways of Rifaximin

Based on LC-MS data from forced degradation studies, several degradation products of Rifaximin have been identified by their mass-to-charge ratios (m/z). The following diagram illustrates a simplified, proposed degradation pathway. It is important to note that the exact chemical structures of these degradants require further elucidation through techniques like NMR.

Caption: Proposed degradation pathways of Rifaximin under different stress conditions.

Conclusion

The thermal stability and degradation profile of Rifaximin have been investigated under various stress conditions. The drug is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it exhibits relative stability under neutral, dry heat, and photolytic conditions. The variability in the reported extent of degradation highlights the importance of standardized and well-documented experimental protocols. The development and validation of stability-indicating analytical methods are paramount for the accurate quantification of Rifaximin in the presence of its degradation products, ensuring the quality, safety, and efficacy of its pharmaceutical formulations. Further research, including the definitive structural elucidation of degradation products, would provide a more complete understanding of the degradation pathways of Rifaximin.

References

- 1. impactfactor.org [impactfactor.org]

- 2. scispace.com [scispace.com]

- 3. scispace.com [scispace.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. revhipertension.com [revhipertension.com]

Understanding the solubility of Rifamexil in different solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the principles and methodologies for determining the solubility of Rifamexil. As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents is not publicly available. This guide, therefore, provides a framework for such an investigation, including established experimental protocols and contextual data from related rifamycin compounds.

Introduction to this compound and the Importance of Solubility

This compound is a derivative of the rifamycin class of antibiotics. The therapeutic efficacy of any drug substance is intrinsically linked to its physicochemical properties, with solubility being one of the most critical parameters. Solubility dictates the bioavailability of a drug, influences its formulation development, and impacts its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of a compound's solubility in various solvents is paramount during all stages of drug discovery and development.

This guide outlines the standard experimental procedures for determining drug solubility and presents available solubility data for structurally related rifamycin compounds to offer a comparative context for future studies on this compound.

Quantitative Solubility Data of Related Rifamycin Derivatives

While specific data for this compound is unavailable, the following tables summarize the reported solubility of other key rifamycin antibiotics. This information can provide valuable insights into the expected solubility behavior of this compound and inform solvent selection for experimental studies.

Table 1: Solubility of Rifampicin in Various Solvents

| Solvent | Solubility (mg/mL) |

| Ethanol | ~0.12[1] |

| DMSO | ~3.3[1] |

| Dimethylformamide (DMF) | ~20[1] |

| DMF:PBS (pH 7.2) (1:1) | ~0.5[1] |

Table 2: Solubility of Rifamycin SV (sodium salt hydrate) in Various Solvents

| Solvent | Solubility (mg/mL) |

| Ethanol | ~30[2] |

| DMSO | ~30[2] |

| Dimethylformamide | ~30[2] |

| Ethanol:PBS (pH 7.2) (1:3) | ~0.25[2] |

Table 3: Solubility of Rifapentine in Various Solvents

| Solvent | Solubility Order (Highest to Lowest) |

| Chloroform | 1 |

| Methanol | 2 |

| Dichloromethane | 3 |

| Ethanol | 4 |

| Acetone | 5 |

| Qualitative order of solubility at temperatures ranging from 278 to 323 K.[3] |

Table 4: Solubility of Rifamycin S in Different Solvent Systems

| Solvent System | Observation |

| Isopropanol | Solubility increases with increasing temperature.[4][5] |

| Butyl Acetate | Solubility is much greater than in isopropanol at the same temperature.[4][5] |

| Isopropanol-Butyl Acetate Mix | Solubility first increases and then decreases with an increasing proportion of butyl acetate.[4][5] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is achieved. The concentration of the dissolved drug in the supernatant is then quantified.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, ethanol, DMSO, buffers at various pH values). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C and 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration using a chemically inert filter (e.g., PTFE) may be necessary.

-

Quantification: Dilute the aliquot with a suitable mobile phase and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound from a stock solution.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume from each well of the DMSO plate to a corresponding well of a plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: Allow the plate to incubate for a set period (e.g., 1-2 hours). The point of precipitation can be detected by various methods, including nephelometry (light scattering), turbidimetry (absorbance), or visual inspection under a microscope.

-

Data Analysis: The kinetic solubility is the concentration in the well just before the first signs of precipitation.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Hypothetical Signaling Pathway for Rifamycin Action

Rifamycins, as a class, are known to inhibit bacterial DNA-dependent RNA polymerase. The following diagram illustrates a simplified, hypothetical signaling pathway that could be impacted by an antibiotic like this compound, leading to bacterial cell death.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Rifamexil Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Rifamexil. The described protocol is applicable for the analysis of this compound in bulk drug substance and pharmaceutical dosage forms. The method is demonstrated to be simple, accurate, precise, and robust, making it suitable for routine quality control and research applications.

Introduction

This compound is a semi-synthetic, rifamycin-based, non-systemic antibiotic. It is primarily used for the treatment of traveler's diarrhea caused by noninvasive strains of Escherichia coli and for the reduction in risk of overt hepatic encephalopathy recurrence. Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations and for its determination in various biological matrices during pharmacokinetic and toxicological studies. This document outlines a robust HPLC method for the quantification of this compound, complete with detailed protocols and validation data.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.

Table 1: Optimized HPLC Parameters

| Parameter | Condition |

| Column | C18 (150 x 4.6 mm, 5 µm)[1][2] |

| Mobile Phase | Acetonitrile and 0.1% Acetic Acid (60:40, v/v)[1] |

| Alternative: Phosphate buffer (pH 4.0) and Acetonitrile (40:60, v/v)[2] | |

| Flow Rate | 1.0 mL/min[1][2] |

| Detection Wavelength | 237 nm[1] or 292 nm[2] |

| Injection Volume | 50 µL[1] |

| Column Temperature | 30°C[1] |

| Run Time | 10 minutes[1] |

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation (Acetonitrile and 0.1% Acetic Acid)

-

Prepare 0.1% acetic acid by adding 1 mL of glacial acetic acid to 999 mL of HPLC grade water.

-

Mix 600 mL of acetonitrile with 400 mL of 0.1% acetic acid.

-

Degas the solution for 15 minutes using an ultrasonic bath.

-

Filter the mobile phase through a 0.45 µm membrane filter.[1]

3.1.2. Standard Stock Solution Preparation (100 µg/mL)

-

Accurately weigh 10 mg of this compound working standard.

-

Transfer it into a 100 mL volumetric flask.

-

Dissolve the standard in methanol and make up the volume to the mark.[1]

-

This stock solution can be further diluted with the mobile phase to prepare working standard solutions.

3.1.3. Sample Preparation (from Tablets)

-

Weigh and powder 20 this compound tablets to determine the average weight.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[2]

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[2]

-

Make up the volume to the mark with methanol.

-

Filter the solution through a 0.45 µm syringe filter.[2]

-

Further dilute the filtrate with the mobile phase to achieve a final concentration within the linear range of the method.

HPLC System Setup and Analysis

-

Set up the HPLC system according to the parameters outlined in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the absence of interfering peaks.

-

Inject the standard solutions at different concentrations to establish a calibration curve.

-

Inject the prepared sample solutions.

-

The retention time for this compound is expected to be approximately 2.963 minutes.[2]

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines. A summary of the validation parameters is presented in Table 2.

Table 2: Method Validation Data

| Parameter | Result |

| Linearity Range | 0.03 - 30.00 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999[1][2] |

| Accuracy (% Recovery) | 89.59 - 98.84%[1] |

| Precision (RSD%) | Intra-day: 0.41 - 6.84%[1] Inter-day: 1.83 - 5.71%[1] |

| Limit of Detection (LOD) | 0.009 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.03 µg/mL[1] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC quantification of this compound.

Caption: Workflow for this compound HPLC Analysis.

Sample Preparation Logic

This diagram outlines the logical steps involved in preparing a sample from a pharmaceutical formulation for HPLC analysis.

Caption: Sample Preparation from Tablets.

Conclusion

The HPLC method detailed in this application note is a reliable and validated procedure for the quantification of this compound in bulk and pharmaceutical dosage forms. The method's simplicity, accuracy, and precision make it an ideal tool for quality control and research purposes in the pharmaceutical industry. The provided protocols and validation data should enable researchers and scientists to readily implement this method in their laboratories.

References

Application Note: A Sensitive Bioassay for Determining Rifamexil Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rifamexil is a member of the rifamycin class of antibiotics, which are potent bactericidal agents.[1] Like other rifamycins such as rifampin and rifaximin, this compound's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase.[2][] This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of this polymerase, this compound effectively blocks RNA chain elongation, leading to a cessation of protein production and subsequent bacterial cell death.[][4]

This application note provides a detailed protocol for a sensitive and reproducible bioassay to determine the antimicrobial activity of this compound. The described method is the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible in vitro growth of a microorganism.[5][6] This quantitative method is a gold standard in antimicrobial susceptibility testing and is crucial for the evaluation of new antimicrobial compounds.[7]

Mechanism of Action: Inhibition of Bacterial Transcription

This compound targets a fundamental process in bacterial survival. The diagram below illustrates the molecular mechanism by which this compound exerts its bactericidal effects.

Experimental Protocols

1. Principle of the Bioassay

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound. This assay involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.[8][9] Following incubation, the plates are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.[5] This method allows for the simultaneous testing of multiple concentrations and bacterial strains, providing a comprehensive profile of the compound's antimicrobial potency.

2. Experimental Workflow

The following diagram outlines the major steps involved in performing the broth microdilution MIC assay for this compound.

3. Detailed Methodology

3.1. Materials and Reagents

-

This compound powder

-

Dimethyl Sulfoxide (DMSO) for stock solution

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well flat-bottom microtiter plates

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Multichannel pipette

-

Incubator (37°C)

3.2. Protocol 1: Preparation of Bacterial Inoculum

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Vortex gently to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm), and corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay. This diluted suspension must be used within 30 minutes.

3.3. Protocol 2: Broth Microdilution MIC Assay

-

Prepare Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The final DMSO concentration in the assay wells should not exceed 1% to avoid affecting bacterial growth.

-

Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. Well 11 will serve as the positive control (growth, no drug) and well 12 as the negative control (sterility, no bacteria).

-

Serial Dilution:

-

Add 200 µL of the this compound stock solution, appropriately diluted in CAMHB to be 2x the highest desired final concentration, to well 1.

-

Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this two-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10.

-

Discard 100 µL from well 10. The result is a plate with 100 µL per well, containing decreasing concentrations of this compound.

-

-

Inoculation: Add 100 µL of the final bacterial inoculum (prepared in Protocol 1) to wells 1 through 11. Do not add bacteria to well 12 (negative control). The final volume in each well is now 200 µL, and the drug concentrations are halved to their final values. The final bacterial concentration is ~5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate with a lid and incubate at 37°C for 18-24 hours in ambient air.[5]

-

Reading Results:

-

Visually inspect the plate. The MIC is the lowest concentration of this compound at which no turbidity (bacterial growth) is observed.

-

Alternatively, results can be read using a microplate reader at 600 nm. The MIC is defined as the lowest drug concentration that inhibits ≥90% of growth compared to the positive control.

-

Data Presentation and Analysis

Quantitative data from MIC assays should be presented clearly for comparative analysis.

Table 1: Example MIC Data for this compound Against Standard QC Strains

| Bacterial Strain | Gram Type | This compound MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.015 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 1.0 |

| Escherichia coli ATCC 25922 | Gram-negative | 16 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 |

Table 2: Comparative Activity of Rifamycins (Hypothetical Data)

| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus spp. | This compound | ≤0.015 | 0.03 |

| Rifampin | ≤0.015 | 0.03 | |

| Rifaximin | ≤0.015 | 0.06 | |

| Enterococcus spp. | This compound | 0.5 | 2.0 |

| Rifampin | 1.0 | 4.0 | |

| Rifaximin | 0.25 | 2.0 | |

| Haemophilus influenzae | This compound | 0.25 | 0.5 |

| Rifampin | 1.0 | 1.0 | |

| Rifaximin | 0.25 | 0.25 |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Secondary Mechanism: Modulation of Host Inflammatory Pathways

Beyond direct antibacterial action, some rifamycins like Rifaximin are known to interact with host cell signaling pathways.[10] For instance, Rifaximin can activate the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in regulating inflammatory responses. This activation leads to the downstream inhibition of the pro-inflammatory transcription factor NF-κB.[10] This secondary mechanism could be explored for this compound using a reporter gene assay in a relevant human cell line (e.g., intestinal epithelial cells).

The broth microdilution assay is a robust, sensitive, and highly standardized method for determining the in vitro activity of the novel antibiotic this compound. The detailed protocol provided herein offers a reliable framework for researchers in drug development to quantify its potency against a range of clinically relevant bacteria. The structured data presentation allows for clear comparison with existing antibiotics, facilitating the assessment of this compound's potential therapeutic value. Further investigation into secondary, host-mediated mechanisms may provide additional insights into its complete pharmacological profile.

References

- 1. Rifamycins - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 2. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Therapeutic Effects and Mechanisms of Action of Rifaximin in Gastrointestinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rifamycins in Mycobacterial Infection Models

A Note on Terminology: The term "Rifamexil" did not yield specific results in scientific literature. It is possible that this is a less common name or a misspelling of a member of the rifamycin class of antibiotics. This document provides a comprehensive overview of the application of well-established and next-generation rifamycins in mycobacterial infection models, which should serve as a valuable resource for researchers in this field.

Rifamycins are a cornerstone of treatment for mycobacterial infections, most notably tuberculosis. Their mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, which ultimately blocks RNA synthesis.[1][2][3][4][5] This class of antibiotics includes well-known drugs such as rifampicin (rifampin), rifabutin, and rifapentine, as well as newer derivatives developed to overcome resistance and improve efficacy.[6][7][8] These notes provide an overview of their application in various in vitro and in vivo mycobacterial infection models.

Data Presentation

In Vitro Activity of Rifamycins against Mycobacterium tuberculosis

The following table summarizes the minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) of various rifamycins against Mycobacterium tuberculosis.

| Rifamycin Derivative | M. tuberculosis Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Rifampin | H37Rv | 0.1 (in serum-free media) | >160 (24h exposure) | [9][10] |

| Rifampin | H37Rv | 1.0 (in 50% serum) | - | [10] |

| Rifabutin | Rifampicin-resistant isolates | ≤0.5 | - | [11] |

| Rifapentine | - | - | - | [12] |

| KRM-1648 (Rifalazil) | H37Rv | - | 0.15 - 0.3 (24h exposure) | [9] |

In Vitro Activity of Rifamycins against Non-Tuberculous Mycobacteria (NTM)

The activity of rifamycins against NTM species is also a critical area of research.

| Rifamycin Derivative | NTM Species | MIC (µg/mL) | Reference |

| Rifampin | M. avium | - | [12] |

| Rifabutin | M. avium | - | [12] |

| Rifapentine | M. avium | - | [12] |

| CGP-7040 | M. avium | Susceptible range | [12] |

| P-DEA | M. avium | Moderately susceptible range | [12] |

| C25-substituted derivatives | M. abscessus clinical isolates | Superior antibacterial activity | [6][7] |

In Vivo Efficacy of Rifamycins in Murine Tuberculosis Models

Murine models are instrumental in evaluating the therapeutic potential of new anti-mycobacterial agents.

| Rifamycin Derivative | Mouse Model | Dosing Regimen | Outcome | Reference |

| KRM-1648 (Rifalazil) | Experimental murine tuberculosis | 1 and 3 mg/kg | Significant therapeutic effects, prolonged survival times compared to rifampin. | [9] |

| KRM-1648 (3 mg/kg) + Isoniazid (3 mg/kg) + Ethambutol (10 mg/kg) | Experimental murine tuberculosis | - | Much more activity than Rifampin (10 mg/kg) + Isoniazid (3 mg/kg) + Ethambutol (10 mg/kg). | [9] |

| Rifapentine | Murine model | - | Promising activity, but needs to be strengthened in certain conditions. | [8] |

| Next-generation rifamycins | Murine model of M. abscessus lung infection | Single agents | As effective as a standard-of-care four-drug combination. | [6][7] |

Experimental Protocols

Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard methods for determining the MIC of antimicrobial agents against M. tuberculosis.[13]

Materials:

-

Mycobacterium tuberculosis culture (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Rifamycin compound stock solution (in DMSO)

-

96-well microplates

-

Alamar Blue reagent

-

Resazurin solution

-

Incubator at 37°C

Procedure:

-

Prepare a serial two-fold dilution of the rifamycin compound in 7H9 broth in the 96-well plate. Final concentrations may range from 128 to 0.125 µM.[13]

-

Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0, and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to each well of the microplate containing the drug dilutions. Include a drug-free control well.

-

Incubate the plates at 37°C for 5-7 days.

-

After incubation, add Alamar Blue or a resazurin solution to each well.

-

Continue incubation for another 24-48 hours.

-

The MIC is defined as the lowest concentration of the drug that prevents a color change from blue (no growth) to pink (growth).

Protocol 2: Intracellular Activity Assay in Macrophages

This protocol assesses the ability of a rifamycin to kill mycobacteria residing within macrophages.[13][14]

Materials:

-

Macrophage cell line (e.g., J774A.1 or THP-1)

-